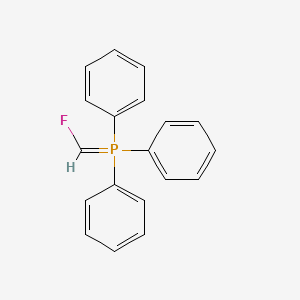
(Fluoromethylene)triphenylphosphorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Fluoromethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C19H15FP It is a member of the phosphorane family, characterized by a phosphorus atom bonded to three phenyl groups and a fluoromethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with a fluoromethylene precursor. One common method is the fluorination of (methylene)triphenylphosphorane using perchloryl fluoride, followed by treatment with sodium iodide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of reagents and the efficiency of the reaction process.
Analyse Chemischer Reaktionen
Types of Reactions: (Fluoromethylene)triphenylphosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under mild conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Fluoromethylene)triphenylphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Fluoromethylene)triphenylphosphorane involves the interaction of the phosphorus atom with various substrates. The fluoromethylene group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Vergleich Mit ähnlichen Verbindungen
Methylenetriphenylphosphorane: An organophosphorus compound with a methylene group instead of a fluoromethylene group.
Triphenylphosphine: A related compound without the methylene or fluoromethylene group, commonly used as a ligand in coordination chemistry.
Uniqueness: (Fluoromethylene)triphenylphosphorane is unique due to the presence of the fluoromethylene group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
28096-33-5 |
|---|---|
Molekularformel |
C19H16FP |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
fluoromethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C19H16FP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
XQPCUFCYTYPFDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


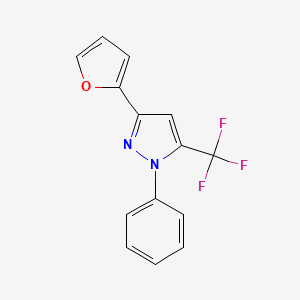
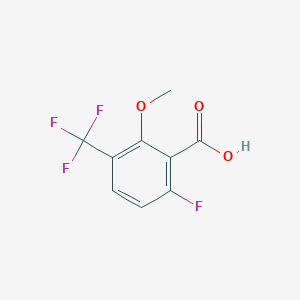
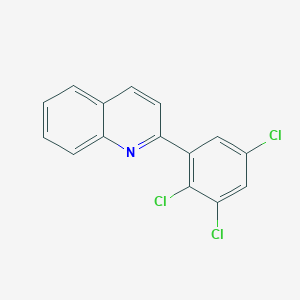
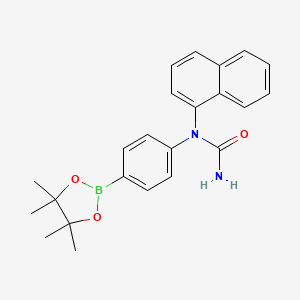
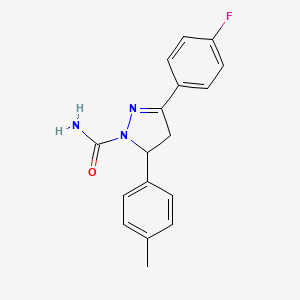
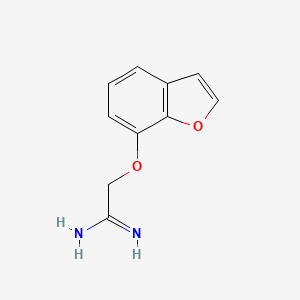
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
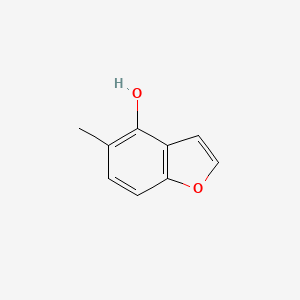
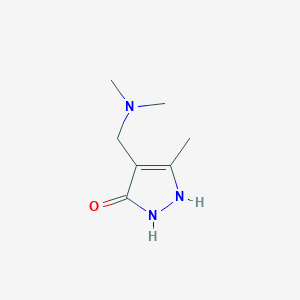
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
